molecular formula C24H33N3O5Si B12587358 N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N'-[3-(triethoxysilyl)propyl]urea CAS No. 873682-44-1

N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N'-[3-(triethoxysilyl)propyl]urea

Cat. No.: B12587358
CAS No.: 873682-44-1
M. Wt: 471.6 g/mol
InChI Key: XPESRKJVFRYTIY-UHFFFAOYSA-N
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Description

N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of an isocyanate group and a triethoxysilyl group, which confer unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its ability to form strong bonds with different substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of an amine with an isocyanate. One common method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.

Industrial Production Methods

In industrial settings, the production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. Although this method is not environmentally friendly, it is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium isocyanate, phosgene, and various reducing agents. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds with various substrates. The isocyanate group reacts with nucleophiles, such as amines and alcohols, to form stable urea and urethane linkages. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions contribute to the compound’s ability to form strong and durable bonds with different materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of both isocyanate and triethoxysilyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows the compound to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile for different applications .

Properties

CAS No.

873682-44-1

Molecular Formula

C24H33N3O5Si

Molecular Weight

471.6 g/mol

IUPAC Name

1-[2-[(2-isocyanatophenyl)methyl]phenyl]-3-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C24H33N3O5Si/c1-4-30-33(31-5-2,32-6-3)17-11-16-25-24(29)27-23-15-10-8-13-21(23)18-20-12-7-9-14-22(20)26-19-28/h7-10,12-15H,4-6,11,16-18H2,1-3H3,(H2,25,27,29)

InChI Key

XPESRKJVFRYTIY-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)NC1=CC=CC=C1CC2=CC=CC=C2N=C=O)(OCC)OCC

Origin of Product

United States

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